Ethyl 3-amino-5,6-dioxobicyclo[2.2.1]heptane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diexo-3-Amino-bicyclo[221]heptane-2-carboxylicacidethylester is a bicyclic compound characterized by its unique structure, which includes a bicyclo[221]heptane framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-5,6-dioxobicyclo[2.2.1]heptane-2-carboxylate typically involves the following steps:
Formation of the bicyclic framework: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclo[2.2.1]heptane structure.
Introduction of the amino group: The amino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a suitable leaving group on the bicyclic framework.
Esterification: The carboxylic acid group is esterified using an alcohol, such as ethanol, in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
Diexo-3-Amino-bicyclo[2.2.1]heptane-2-carboxylicacidethylester can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro or nitroso derivative.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable leaving group.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Diexo-3-Amino-bicyclo[2.2.1]heptane-2-carboxylicacidethylester has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme-substrate interactions due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 3-amino-5,6-dioxobicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid
- Bicyclo[2.2.1]heptane, 2-methyl-, exo-
- Bicyclo[2.2.1]heptane, 2,2-dimethyl-3-methylene-, (1R)-
Uniqueness
Diexo-3-Amino-bicyclo[221]heptane-2-carboxylicacidethylester is unique due to its specific substitution pattern and the presence of both an amino group and an ester group on the bicyclic framework
Activité Biologique
Ethyl 3-amino-5,6-dioxobicyclo[2.2.1]heptane-2-carboxylate is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapeutics. This article explores its structure, biological significance, and research findings related to its pharmacological properties.
Structural Characteristics
This compound features a unique bicyclic framework with an ethyl ester group, an amino group, and two carbonyl groups. The structural arrangement is critical for its interaction with biological targets.
Key Structural Features:
- Bicyclic Framework : Provides a rigid structure conducive to specific interactions.
- Amino Group : Potentially enhances solubility and reactivity.
- Carbonyl Groups : May facilitate hydrogen bonding and interactions with enzymes.
Biological Activity
Research indicates that this compound acts as an inhibitor of Bruton's tyrosine kinase (BTK), an enzyme involved in B-cell signaling pathways. This inhibition is particularly relevant for the development of therapies targeting hematological malignancies such as leukemia and lymphoma.
The compound's structural features may enhance its binding affinity to BTK, thereby inhibiting its activity and disrupting the signaling pathways that promote cancer cell survival and proliferation.
Research Findings
Several studies have investigated the biological activity of this compound, focusing on its pharmacological potential:
- Inhibition of BTK : Studies have demonstrated that this compound effectively inhibits BTK in vitro, suggesting its potential as a therapeutic agent for B-cell malignancies .
- Structural Comparisons : Comparative analyses with other bicyclic compounds reveal that the unique placement of the dioxo group and ethyl ester functionality may influence its biological activity significantly .
-
Case Studies :
- A study highlighted the compound's efficacy in preclinical models of leukemia, showing reduced tumor growth when administered alongside standard chemotherapy agents .
- Another investigation focused on its selectivity for BTK over other kinases, indicating a favorable safety profile for potential clinical applications .
Data Tables
The following table summarizes key findings related to the biological activity of this compound:
Study Reference | Biological Activity | Key Findings |
---|---|---|
BTK Inhibition | Effective in vitro inhibition of BTK; potential therapeutic use in B-cell malignancies | |
Tumor Growth Reduction | Significant reduction in tumor size in preclinical models when combined with chemotherapy | |
Selectivity | Higher selectivity for BTK compared to other kinases; suggests lower risk of off-target effects |
Propriétés
IUPAC Name |
ethyl 3-amino-5,6-dioxobicyclo[2.2.1]heptane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-2-15-10(14)6-4-3-5(7(6)11)9(13)8(4)12/h4-7H,2-3,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXEQDMFFQYRCDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2CC(C1N)C(=O)C2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.